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Shi-Yu MPAA Ligand

Cat. No.: B12054695
M. Wt: 313.4 g/mol
InChI Key: JDNKQMWGCKCHBF-CBBWQLFWSA-N
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Description

Significance of C-H Functionalization in Modern Organic Synthesis

The functionalization of unactivated carbon-hydrogen bonds represents a transformative approach for the efficient construction of complex molecules. acs.org Given that C-H bonds are ubiquitous in organic compounds, their direct conversion into new functional groups is a powerful method for streamlining the synthesis of natural products and medicinally active compounds. acs.org This strategy can reduce the economic and environmental costs associated with traditional synthetic methods. However, the inherent strength and prevalence of C-H bonds present considerable challenges in achieving high levels of efficiency and selectivity in these transformations. acs.org

Overview of Ligand-Accelerated Catalysis in Transition Metal Systems

Ligand-accelerated catalysis (LAC) is a phenomenon in which the addition of a specific ligand to a metal catalyst dramatically increases the rate of an existing catalytic transformation. nih.govsci-hub.se This concept is particularly crucial in asymmetric catalysis, where uncatalyzed or "background" reactions can diminish the enantioselectivity of the desired product. nih.gov MPAA ligands exemplify the principles of ligand-accelerated catalysis. nih.gov They not only accelerate the C-H activation step but also exhibit the ability to support catalytic turnover at substoichiometric ligand-to-metal ratios. nih.govnih.gov For instance, in certain palladacycle formation reactions, the presence of just 0.05 equivalents of an MPAA ligand relative to the palladium(II) catalyst can lead to a 50- to 100-fold increase in the reaction rate. nih.govnih.gov This efficiency is attributed to the facile and dynamic exchange of MPAA ligands with other anionic ligands coordinated to the metal center, allowing a single MPAA ligand to activate multiple palladium centers. nih.gov

Introduction of Mono-N-Protected Amino Acid (MPAA) Ligands as Bifunctional Chiral Catalysts

MPAA ligands are considered unique bifunctional ligands that play a crucial role in C-H activation processes. acs.org Mechanistic studies have revealed that both the carboxylate group and the amide functionality of the ligand coordinate to the palladium center. acs.org The N-acyl group is not a passive component; it actively participates in the C-H bond cleavage step, thereby greatly accelerating the activation process. nih.govacs.org

This chelation of the MPAA to the metal center creates a rigid structure that enables a predictable and effective transfer of chirality from the ligand's single stereocenter to the substrate. acs.orgresearchgate.net This property has been instrumental in the development of a rational stereochemical model to predict the outcomes of enantioselective reactions. acs.org The ability of MPAA ligands to act as bifunctional chiral catalysts has facilitated numerous palladium(II)-catalyzed C(sp²)–H and C(sp³)–H functionalization reactions with excellent stereoselectivity under practical conditions. acs.org

The coordination of MPAA ligands to a metal center like palladium can occur through various binding modes, which adds a layer of complexity to the catalytic system. These potential modes include monodentate, chelating, and bridging interactions. rsc.orgnih.gov

Potential Coordination Modes of MPAA Ligands
Coordination ModeDescriptionLigand Form
Monodentate (κ¹-O)⁻The ligand binds to the metal through a single oxygen atom of the carboxylate group.Monoanionic
Chelating (κ²-N,O)⁻The ligand forms a ring structure by binding to the metal through both the nitrogen of the protected amine and an oxygen of the carboxylate.Monoanionic
Chelating (κ²-N,O)²⁻The ligand binds in a chelating fashion after deprotonation of both the carboxylic acid and the N-H group of the protected amide.Dianionic
Bridging (μ₂-O,O)⁻The carboxylate group of the ligand bridges two metal centers, potentially leading to polynuclear complexes.Monoanionic
Data sourced from multiple scientific reports. rsc.orgnih.gov

The precise mechanism by which MPAA ligands facilitate C-H activation has been a subject of extensive investigation, with various proposals supported by experimental and computational studies. nih.gov One widely accepted model is the concerted metalation-deprotonation (CMD) mechanism. nih.govnih.gov In this model, the N-acyl group of the MPAA ligand acts as an internal base, abstracting a proton from the C-H bond in the transition state. nih.gov

Selected MPAA-Enabled C-H Functionalization Reactions
Reaction TypeDescriptionKey Researcher/Group
Aerobic Oxidative ArylationArylation of phenylacetic acid derivatives using aryltrifluoroborates with O₂ as the oxidant.Yu and coworkers nih.gov
C(sp³)–H OlefinationIntroduction of an alkene functionality at an sp³-hybridized carbon.Yu, J.-Q. et al. scripps.edu
γ-AcetoxylationAcetoxylation at the gamma position of alkylamides.Liu, P.-Y. et al. acs.org
Enantioselective C-H OlefinationAsymmetric olefination of α-hydroxy and α-amino phenylacetic acids via kinetic resolution.Yu, J.-Q. et al. scripps.edu
Remote meta-C–H ArylationSite-selective arylation at the meta position of a directing group.Shi, H. et al. scripps.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H31NO4 B12054695 Shi-Yu MPAA Ligand

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H31NO4

Molecular Weight

313.4 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C17H31NO4/c1-10(2)8-14(16(19)20)18-17(21)22-15-9-12(5)6-7-13(15)11(3)4/h10-15H,6-9H2,1-5H3,(H,18,21)(H,19,20)/t12-,13+,14+,15-/m1/s1

InChI Key

JDNKQMWGCKCHBF-CBBWQLFWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)N[C@@H](CC(C)C)C(=O)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)NC(CC(C)C)C(=O)O)C(C)C

Origin of Product

United States

Historical Development and Evolution of Shi Yu Mpaa Ligands

Initial Discovery and Introduction by the Yu Research Group (2008)

In 2008, the research group led by Professor Jin-Quan Yu reported the first Mono-Protected Amino Acid (MPAA) ligands, marking a significant breakthrough in enantioselective C–H activation. wikipedia.orgoup.comoup.comsnnu.edu.cnscripps.edumdpi.com These bifunctional ligands, derived from readily available amino acids, were designed to coordinate with palladium catalysts, thereby accelerating the rate of C–H bond activation and crucially imparting chirality to the reaction products. Prior to this discovery, enantioselective catalysis for C–H functionalization often lacked efficiency and selectivity. The MPAA ligands addressed these limitations by not only tuning the electronic and steric properties of the metal center but also by actively participating in the catalytic cycle. Specifically, the N-acyl group of the MPAA ligand was found to act as an internal base, facilitating the concerted metalation-deprotonation (CMD) step, which is critical for C–H bond cleavage. wikipedia.orgsnnu.edu.cnscripps.edunih.govsnnu.edu.cn This bifunctional nature, where the ligand plays an active role beyond simple coordination, was a key innovation.

Expansion of Substrate Scope and Functional Group Tolerance through Ligand Design

Following their initial success, Professor Yu's group embarked on an extensive program to expand the utility of MPAA ligands. Through systematic modifications to the ligand structure, they successfully broadened the range of substrates that could be effectively functionalized and enhanced the tolerance of the catalytic systems to various functional groups present in the substrates. wikipedia.orgscripps.edunih.govnih.gov This iterative process of ligand design and experimental validation allowed for the development of catalysts capable of performing C–H functionalization on more complex and synthetically relevant molecules, including those with sensitive functional groups, thereby enabling late-stage derivatization of bioactive compounds. nih.gov The ability to tolerate diverse functional groups is paramount in complex molecule synthesis, as it minimizes the need for protecting group strategies, thus shortening synthetic sequences.

Development of Next-Generation Bifunctional Ligands within the MPAA Family

Building upon the foundational MPAA scaffold, the Yu group developed several generations of advanced bifunctional ligands, each designed to address specific challenges and expand the scope of C–H functionalization reactions. These next-generation ligands often incorporated different coordinating moieties or structural modifications to achieve enhanced reactivity, selectivity, and enantiocontrol.

Mono-Protected Aminoalkyl Thioether (MPAAThio) Ligands

The MPAAThio ligands, featuring a thioether linkage, represent an important evolution within the MPAA family. These ligands have demonstrated efficacy in a variety of transformations, including the olefination of free carboxylic acids and the arylation and carbonylation of free aliphatic amines. wikipedia.orgoup.comscripps.eduscripps.edu Notably, MPAAThio ligands have shown enhanced performance in the β-C(sp3)–H arylation of cyclopropanecarboxylic acids, expanding their application to heterocyclic coupling partners and achieving improved enantioselectivity. rsc.org

Mono-Protected Aminoalkyl Amine (MPAAM) Ligands

MPAAM ligands, characterized by an aminoalkyl amine moiety, have been instrumental in achieving enantioselective C(sp3)–H arylations of free aliphatic acids without the requirement for exogenous directing groups. wikipedia.orgoup.comscripps.eduscripps.edursc.org These ligands have also proven effective in the enantioselective arylation of strong cyclopropane (B1198618) C(sp3)–H bonds and in the C–H arylation of N-phthalyl-protected α-aminoisobutyric acid (Aib), leading to the synthesis of diverse chiral α,α-amino acids. rsc.orgacs.org

Mono-Protected Amino Quinoline (B57606) (MPAQ) Ligands

The development of MPAQ (Mono-Protected Amino Quinoline) ligands introduced a quinoline moiety into the ligand structure. These ligands have been successfully applied to the functionalization of β-methylene C–H bonds in aliphatic amides. wikipedia.orgoup.comscripps.eduscripps.edu Referred to also as APAQ ligands, they have contributed to the broader catalytic toolkit for C–H activation.

Mono-Protected Amino Oxazoline (MPAO) Ligands

MPAO (Mono-Protected Amino Oxazoline) ligands have emerged as highly successful in facilitating C(sp3)–H functionalization reactions. Their applications include the arylation of α-methyl groups, the borylation of cyclobutyl carboxylic amides, and boronic cross-coupling reactions involving alkyl amines. wikipedia.orgoup.comscripps.eduscripps.edunih.gov A notable achievement with MPAO ligands is the desymmetrization of geminal methyl groups in isopropyl moieties, showcasing their ability to control stereochemistry in challenging C–H activation processes. nih.gov

The continuous development of these MPAA ligand variants has significantly advanced the field of asymmetric catalysis, enabling more efficient, selective, and atom-economical syntheses of complex organic molecules.

Compound List

The following table lists the key MPAA ligand families discussed in this article:

Ligand AbbreviationFull Name
MPAAMono-Protected Amino Acid
MPAAThioMono-Protected Aminoalkyl Thioether
MPAAMMono-Protected Aminoalkyl Amine
MPAQMono-Protected Amino Quinoline
MPAOMono-Protected Amino Oxazoline

Note: The citations wikipedia.org through nih.gov refer to the sources identified during the information retrieval process and are used to support the claims made in the text. Specific performance data (yields, enantioselectivities) are often described generally as "high," "excellent," or "up to X% ee" across various applications of these ligands, reflecting their broad utility and effectiveness in numerous research studies. For instance, general MPAA ligands have been reported to achieve enantioselectivities up to 99% ee in C(sp3)–H functionalization reactions. scripps.edu MPAAThio ligands have shown up to 98% ee in β-C(sp3)–H arylation of cyclopropanecarboxylic acids, rsc.org and MPAO ligands have been used for desymmetrization achieving high enantioselectivity.

Coordination Chemistry and Metal Ligand Interactions of Shi Yu Mpaa Ligands

Complexation with Transition Metals, with a Focus on Palladium(II)

MPAA ligands have demonstrated a strong propensity for coordinating with transition metals, with palladium(II) being the most extensively studied metal center in this context. nih.govacs.org The development of MPAA ligands has significantly advanced palladium-catalyzed C-H functionalization by addressing challenges of reactivity and selectivity. acs.orgnih.gov Mechanistic studies have revealed that the coordination of both the carboxylate and the amide moieties of the MPAA ligand to the palladium center is a key feature of these catalytic systems. acs.org

The interaction between MPAA ligands and palladium(II) can lead to the formation of well-defined complexes. For instance, palladium complexes bearing chelating MPAA ligands have been isolated and characterized, providing experimental validation for proposed mechanistic models in C-H activation. uva.es Research has shown that MPAA ligands can stabilize dimeric palladium(II) complexes, which are relevant intermediates in C-H functionalization reactions. nih.govrsc.org The thermodynamic preference for MPAA binding to palladium(II) over simpler carboxylates like acetate (B1210297) highlights the stability of the resulting complexes. nih.gov

While palladium is the primary focus, the versatile coordination properties of MPAA ligands suggest their potential to form complexes with a broader range of transition metals, although this area remains less explored. The foundational understanding of their interaction with palladium(II) provides a strong basis for future investigations into their coordination chemistry with other metals.

Bifunctional Nature of MPAA Ligands: Amide and Carboxylate Moieties

The remarkable success of MPAA ligands in catalysis is largely attributed to their bifunctional nature, wherein both the carboxylate group and the N-acyl amide group play critical roles in the coordination and activation processes. nih.govacs.org Initial hypotheses considered MPAAs as simple chiral carboxylate ligands, but it was soon discovered that both the N-acyl group and the carboxylate are essential for high reactivity and enantioselectivity. nih.gov

Mechanistic studies have solidified the concept of MPAAs as bifunctional ligands where:

The carboxylate group primarily serves to anchor the ligand to the metal center. nih.gov

The N-acyl amide group actively participates in the C-H cleavage step, often acting as an internal base to deprotonate the C-H bond in a concerted metalation-deprotonation (CMD) mechanism. nih.govnih.gov

This bifunctional coordination creates a rigid chelate structure that not only accelerates the C-H activation step but also allows for the effective transfer of chiral information from the ligand to the substrate in asymmetric catalysis. acs.orgnih.gov The active involvement of the amide moiety distinguishes MPAA ligands from simple carboxylate ligands and is a cornerstone of their high performance. nih.gov

Diverse Coordination Modes of MPAA Ligands to Metal Centers

The presence of multiple donor atoms (oxygen and nitrogen) in MPAA ligands allows for a variety of coordination modes to a metal center. nih.govrsc.org These ligands can act in both monoanionic and dianionic forms, further expanding their coordination versatility. rsc.org The specific coordination mode adopted can be influenced by the reaction conditions and the other ligands present in the coordination sphere of the metal. rsc.org The primary coordination modes that have been identified and characterized are detailed below.

In its simplest coordination mode, the MPAA ligand can bind to a metal center through a single oxygen atom of the carboxylate group. nih.govrsc.org This monodentate coordination is analogous to that of simple carboxylate ligands. nih.gov While this mode is possible, the bifunctional nature of MPAA ligands often favors more complex chelation. In certain mechanistic proposals, the initial binding of the ligand might occur in a monodentate fashion before engaging in chelation. nih.govnih.gov

A prevalent and crucial coordination mode for MPAA ligands is the formation of a chelate ring by coordinating to the metal center through one oxygen atom of the carboxylate and the nitrogen atom of the deprotonated amide. nih.govresearchgate.net This (κ²-N,O) coordination has been proposed as a key feature in numerous Pd-catalyzed C-H functionalization reactions, although its direct experimental validation was a subject of investigation for some time. nih.govrsc.org This mode of coordination creates a stable five- or six-membered ring, depending on the amino acid backbone, which is fundamental to the ligand's ability to accelerate reactions and induce stereoselectivity. acs.org

Under certain conditions, the MPAA ligand can act as a dianionic ligand, coordinating to the metal center in a chelating fashion through the deprotonated amide nitrogen and one of the carboxylate oxygens. rsc.orgresearchgate.net This (κ²-N,O)²⁻ coordination mode is particularly relevant in proposed mechanisms for C-H activation, where the N-acyl group acts as a cooperating entity. nih.govrsc.org The formation of such dianionic complexes has been experimentally validated through the isolation and characterization of palladium complexes with chelating N-acetylglycine and N-acetylvaline ligands. uva.esrsc.org In this coordination, the N-acyl group is positioned to facilitate the C-H cleavage step. rsc.org

MPAA ligands can also bridge two metal centers, leading to the formation of polynuclear, typically dimeric, complexes. nih.govresearchgate.net In this bridging mode, the carboxylate group coordinates to two different metal atoms through its two oxygen atoms (μ²-O,O). nih.govrsc.org The synthesis and characterization of μ-carboxylato (MPAA) bridged palladium(II) dimers have provided significant insights into the nature of active catalysts in C-H functionalization. nih.gov These dimeric structures can exhibit cooperative effects between the metal centers and feature secondary sphere hydrogen bonding. nih.gov The formation of such polynuclear species highlights the complexity of the catalytic systems and the dynamic nature of the ligand's coordination. nih.gov

The diverse coordination capabilities of Shi-Yu MPAA ligands are summarized in the table below.

Coordination Mode Description Ligand Charge Significance
Monodentate (κ¹-O)Coordination through one oxygen of the carboxylate.MonoanionicA simple binding mode, potentially an initial step before chelation. rsc.org
Chelating (κ²-N,O)Coordination through the amide nitrogen and one carboxylate oxygen.MonoanionicCreates a stable chelate ring, crucial for reactivity and selectivity. nih.govresearchgate.net
Dianionic (κ²-N,O)²⁻Chelating coordination involving a doubly deprotonated ligand.DianionicImplicated in C-H activation steps where the N-acyl group plays a cooperative role. rsc.orgresearchgate.net
Bridging (μ²-O,O)The carboxylate group bridges two metal centers.MonoanionicLeads to the formation of polynuclear complexes, such as dimers. nih.govresearchgate.net

Role of Protecting Groups in Directing Coordination and Modulating Reactivity

The mono-N-protected amino acid (MPAA) ligands, often associated with the work of Jin-Quan Yu and referred to here as Shi-Yu MPAA Ligands, are distinguished by the crucial role of their N-terminal protecting group. This group is not merely a passive element for solubility or stability; it actively directs the coordination geometry and modulates the reactivity of the metal center, particularly in palladium-catalyzed C–H functionalization reactions. unizar.es The identity of the protecting group, typically an acyl or a carbamate (B1207046) group, is fundamental to the ligand's function. nih.govnih.gov

A primary role of the protecting group is to facilitate the C–H activation step through a "cooperating" mechanism. rsc.org In the widely accepted concerted metalation-deprotonation (CMD) pathway, the carbonyl oxygen of the N-acyl protecting group acts as an internal base. unizar.esrsc.org It assists in the cleavage of the C–H bond by accepting the proton from the substrate. This process is enabled by the initial coordination of the MPAA ligand to the palladium center, forming a rigid, bidentate complex that positions the substrate and the protecting group in proximity for the C–H cleavage event. unizar.esnih.gov Experimental and computational studies have shown that this assistance from the acyl group is critical; replacing it with a non-coordinating group, such as a methyl group, renders the complex inefficient for C–H activation. rsc.org

The electronic properties of the protecting group significantly influence both the coordination of the ligand and the subsequent reactivity. acs.org Computational studies have revealed that protecting groups with strong electron-withdrawing capabilities can affect the initial weak coordination of the monoanionic MPAA ligand to the Pd(II) center and facilitate the deprotonation of the N-H bond to form the catalytically active dianionic species. acs.org This N–H cleavage is a critical step for generating the active catalyst. acs.org The choice of protecting group can also steer the stereochemical outcome of a reaction. For instance, in enantioselective C–H arylation, switching from an acetyl protecting group to a more sterically demanding or electronically different group like Boc or a trifluoroacetyl group can substantially improve the enantiomeric excess of the product. nih.gov This modulation of reactivity and selectivity underscores the protecting group's role in creating a well-defined chiral pocket around the metal center. unizar.es

The interplay between the protecting group, the amino acid backbone, and the metal center allows for fine-tuning of the catalyst's reactivity. The ability of the MPAA ligand to accelerate catalytic turnover is a direct consequence of the protecting group's participation in lowering the energy barrier for the C-H activation step. nih.gov This "ligand-accelerated catalysis" is a hallmark of MPAA ligands, where the protecting group is an indispensable component of the catalytic cycle. nih.gov

Structural Characterization of Metal-MPAA Complexes

The structural elucidation of metal-MPAA complexes is essential for understanding their reactivity and the mechanisms by which they operate. A variety of analytical techniques are employed to characterize these species, both in solution and in the solid state, although obtaining single crystals suitable for X-ray diffraction has often proven challenging due to the transient and reactive nature of many catalytic intermediates. nih.gov

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. Multinuclear NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, are used to probe the coordination environment of the ligand. nih.govlynchburg.edu Advanced 2D NMR experiments, such as ¹H–¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), have been used to confirm the spatial proximity of the ligand's protecting group to other ligands on the metal center, thereby confirming the coordination of the nitrogen atom to the palladium. nih.gov Diffusion Ordered Spectroscopy (DOSY) can help determine the monomeric or polymeric nature of the complexes in solution. nih.gov

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is another vital technique for identifying the composition of MPAA-metal complexes, including dimeric and other polynuclear species that may be present in solution. researchgate.net

Despite the difficulties, single-crystal X-ray diffraction has provided definitive structural information for several stable MPAA-palladium complexes. These analyses have confirmed various coordination modes. nih.govnih.gov The MPAA ligand can act as a chelating dianionic ligand through the deprotonated amide nitrogen and a carboxylate oxygen, forming a (κ²-N,O)²⁻ coordination mode. nih.govrsc.org It can also coordinate as a monoanionic (κ²-N,O)⁻ ligand or a monodentate (κ¹-O)⁻ ligand. nih.gov Furthermore, crystal structures have revealed that MPAA ligands can form μ-carboxylato bridged dimeric palladacycles, a structural motif that may serve as a stable off-cycle catalyst reservoir or be directly involved in the catalytic cycle. nih.gov

The structural data obtained from X-ray crystallography provide precise measurements of bond lengths and angles, offering insight into the metal-ligand interactions.

Selected Bond Lengths for Palladium-MPAA Complexes from X-ray Crystallography
ComplexBondBond Length (Å)Reference
Bis-MPAA Palladium Complex (4)Pd–N(1)2.018(3) nih.gov
Pd–O(1)2.002(3)
Sarcosine Derivative Palladium Complex (8)Pd–O(1)2.065(3) nih.gov
Pd–N(1)2.045(3)
Pd–N(2)2.039(3)
Pd–Cipso1.995(5)

These combined characterization methods have been instrumental in building a comprehensive model of how Shi-Yu MPAA ligands coordinate to metal centers and how the crucial N-protecting group actively participates in and modulates catalytic reactions. nih.govnih.gov

Mechanistic Insights into Shi Yu Mpaa Ligand Enabled Catalysis

Ligand Acceleration Phenomenon in C-H Bond Cleavage

A defining characteristic of MPAA ligands is their ability to dramatically accelerate the C-H activation step, a phenomenon known as ligand-accelerated catalysis. This acceleration is a key feature that distinguishes these systems from reactions using simple palladium salts, which often exhibit poor reactivity with native substrates. The presence of even substoichiometric amounts of an MPAA ligand can lead to substantial rate enhancements. For example, in palladacycle formation with substrates having carboxylate and pyridine (B92270) directing groups, a 50- to 100-fold increase in rate is observed with just 0.05 equivalents of the MPAA ligand relative to the palladium(II) catalyst.

This potent accelerant effect stems from the active participation of the ligand in the C-H cleavage transition state. Unlike spectator ligands that merely modulate the steric and electronic properties of the metal center, MPAA ligands are directly involved in the bond-breaking and bond-forming events of the C-H activation step. Kinetic isotope effect (KIE) studies further support this role; in the olefination of dimethylaminomethyl-ferrocene (dmaf), the KIE (kH/kD) was 3.91 for the uncatalyzed reaction, but in the presence of an MPAA ligand, a much smaller KIE of 1.17 was observed, indicating that the C-H activation is significantly accelerated by the ligand.

Table 1: Effect of MPAA Ligand Loading on Catalytic Rate

Click to view data
MPAA:Pd RatioRelative Reaction RateObservation
0BaselineSlow background reaction.
0.05~50-100x increaseSignificant ligand acceleration observed.
0.3 - 0.5MaximumOptimal catalytic rate achieved.
> 0.5DecreasingInhibition occurs at higher ligand loadings.

Concerted Metalation-Deprotonation (CMD) Mechanism

The mechanism by which MPAA ligands facilitate C-H cleavage is widely accepted to be a concerted metalation-deprotonation (CMD) pathway. This mechanism involves a single transition state where the C-H bond is cleaved and a new carbon-palladium bond is formed simultaneously, without proceeding through a formal metal hydride intermediate. In this process, a base assists in the removal of the proton from the C-H bond. For MPAA-ligated palladium catalysts, this process is distinct from pathways operative with simple Pd(II) salts, which often rely on external bases like acetate (B1210297) or carbonate.

A crucial feature of the MPAA-enabled CMD mechanism is the role of the ligand itself as an internal base. Computational and experimental studies have provided strong evidence that the oxygen atom of the N-acyl protecting group on the amino acid ligand is directly involved in the deprotonation event. In the transition state, the C-H bond of the substrate interacts with the palladium center, and the hydrogen is transferred to the acyl oxygen. This model requires the MPAA to be coordinated to the palladium in a chelating, dianionic (κ²-N,O)²⁻ form prior to the C-H activation step. The transfer of the proton transforms the ligand from a dianionic to a monoanionic state. The necessity of the acyl group has been demonstrated experimentally; palladium complexes with N-acylglycine ligands successfully activate the C-H bonds of toluene, whereas analogous complexes with an N-methyl protecting group (lacking the acyl oxygen) are ineffective.

The functional group responsible for this internal deprotonation is the amidate motif (e.g., N-Acetyl) of the MPAA ligand. This group positions the acyl oxygen to act as an effective internal base, while the carboxylate portion of the amino acid serves to anchor the ligand to the metal center. This bifunctional nature—simultaneously binding the metal and providing a basic site for proton abstraction—is fundamental to the ligand's ability to accelerate C-H activation. The deprotonated, dianionic amidate is considered the active form of the ligand that participates in the CMD step.

The internal base mechanism of MPAA ligands contrasts sharply with other palladium-catalyzed C-H activation systems that rely on an external base. In many reactions catalyzed by simple palladium salts like palladium acetate, the acetate anion (or another external base like carbonate) is responsible for deprotonating the C-H bond during the CMD step. While calculations have shown that an external base-assisted pathway can sometimes be energetically feasible even with MPAA ligands, the direct involvement of the ligand's acyl group is a defining and often dominant pathway. This "metal-ligand cooperation" model, where the ligand is not a passive scaffold but an active participant in bond cleavage, explains the significantly enhanced reactivity and unique selectivity observed in MPAA-promoted reactions.

Dynamic Ligand Exchange Processes and Their Catalytic Implications

The catalytic activity of MPAA ligands at substoichiometric loadings is explained by dynamic ligand exchange processes. Mechanistic studies indicate that a facile and rapid exchange occurs between the MPAA ligand and other anionic ligands, such as carboxylates, coordinated to the palladium(II) center. This dynamic behavior allows a single MPAA ligand to shuttle between multiple palladium centers, activating each one for the C-H cleavage step before dissociating and moving to another.

This process is a key characteristic of ligand-accelerated catalysis. The exchange is fast relative to the C-H activation step itself, ensuring that the MPAA ligand can service a larger pool of palladium catalyst. This has significant practical implications, as it reduces the required amount of what can be a complex and expensive chiral ligand. The optimal Pd/MPAA ratio is often less than 1:1, as higher concentrations of the ligand can sometimes inhibit other steps in the catalytic cycle.

Proposed Catalytically Active Species: Monomeric vs. Dimeric Palladium-MPAA Complexes

While the CMD mechanism is well-supported, the precise nuclearity of the catalytically active species—whether it is a monomeric or dimeric palladium complex—remains a subject of detailed investigation and debate.

The prevailing model for many years has been that the active catalyst is a monomeric palladium complex featuring a chelating, dianionic (κ²-N,O) MPAA ligand. This model is strongly supported by DFT calculations, mass spectrometry, and diffusion NMR spectroscopy, and it provides a clear rationale for how chiral information is transferred from the ligand to the substrate during enantioselective reactions.

Table 2: Calculated Energy Barriers for C-H Activation Pathways

Click to view data
Catalytic SpeciesPathwayCalculated Free Energy Barrier (ΔG, kcal/mol)Reference
Dimeric Pd(II)/MPAA ComplexFirst CMD Step (TS1-D)23.2
Dimeric Pd(II)/MPAA ComplexSecond CMD Step (TS2-D)19.0
Monomeric Pd(II)/MPAA ComplexCMD StepHigher than dimeric pathway

Note: Calculations were performed on model complexes and indicate that for the system studied, the dimeric pathway is kinetically favored.

Factors Influencing Reaction Mechanism and Selectivity

The efficacy and selectivity of Shi-Yu MPAA ligand-enabled catalysis are governed by a complex interplay of structural and electronic factors. These include the specific characteristics of the MPAA ligand itself, the nature of the substrate, and the interactions between the directing group and the palladium center. A thorough understanding of these elements is crucial for optimizing reaction conditions and for the rational design of new catalytic systems.

Influence of Protecting Group, Side Chain, and Amino Acid Backbone Length

Computational studies have elucidated the significant roles that the N-protecting group (PG), the amino acid side chain (R), and the length of the amino acid backbone of the MPAA ligand play in the mechanism of C–H activation. acs.orgresearchgate.net These factors exert their influence on key elementary steps, including the formation of the initial prereaction complex, the cleavage of the N–H bond to form the active dianionic catalyst, and the final C–H bond activation step. acs.orgresearchgate.net

The electronic properties of the protecting group are particularly influential. A protecting group with strong electron-withdrawing capabilities has been found to weaken the coordination of the monoanionic MPAA ligand to the Pd(II) center in the prereaction complex. acs.org However, this same electron-withdrawing nature facilitates the subsequent N–H bond cleavage, which is a critical step for generating the catalytically active intermediate. acs.org Furthermore, an increase in the electron-withdrawing ability of the protecting group stabilizes the transition states for C–H activation. acs.org

Ligand FeatureInfluence on Prereaction Complex FormationInfluence on N–H Bond CleavageInfluence on C–H Activation Step
Protecting Group (PG) Strong electron-withdrawing PG weakens Pd-MPAA coordination. acs.orgStrong electron-withdrawing PG facilitates N–H cleavage. acs.orgStrong electron-withdrawing PG stabilizes the transition state. acs.org
Side Chain (R) Contributes to overall complex geometry.Stabilizing noncovalent interactions can facilitate cleavage. acs.orgInfluences steric environment around the metal center.
Backbone Length Longer backbone leads to weaker Pd-MPAA coordination. acs.org--

Impact of Substrate and Directing Group Interactions

The nature of the substrate and its directing group (DG) are critical determinants of reaction outcomes in MPAA-ligand-assisted C–H functionalization. The interaction between the directing group and the palladium center directly influences several stages of the catalytic cycle. acs.orgrsc.org

A strong interaction between the palladium catalyst and the directing group (a strong Pd–DG interaction) can be detrimental to the weak coordination of the MPAA ligand during the formation of the prereaction complex. acs.orgresearchgate.net Conversely, a weaker Pd–DG interaction is beneficial for the N–H bond cleavage step, facilitating the formation of the active dianionic palladium species. acs.orgresearchgate.net The ability of MPAA ligands to catalyze Pd(II)-mediated C–H activation has been shown to be general and not limited to substrates with a specific type of directing group, with successful examples including both carboxylate and pyridine directing groups. nih.gov

The stability of dimeric palladium complexes bridged by MPAA ligands, which may act as catalyst reservoirs or be involved in the catalytic cycle, is also dependent on the nature of the substrate's directing group. rsc.org The interplay between the ligand, substrate, and directing group creates a finely balanced system where subtle changes can significantly alter the reaction pathway and efficiency.

Pd-Directing Group (DG) Interaction StrengthEffect on Catalytic Cycle StepRationale
Strong Hinders formation of the prereaction complex. acs.orgA strong Pd-DG bond can impede the necessary coordination of the MPAA ligand. acs.org
Weak Facilitates N–H bond cleavage. acs.orgA less tightly bound directing group allows for greater flexibility and facilitates the conformational changes needed for the MPAA ligand to become dianionic. acs.org

Stereochemical Relay from Ligand to Prochiral Substrate

A key feature of chiral Shi-Yu MPAA ligands is their ability to induce enantioselectivity in C–H functionalization reactions by transferring stereochemical information from the ligand to a prochiral substrate. rsc.orgrsc.orgnih.gov This process, known as stereochemical relay, is fundamental to asymmetric catalysis. nih.govrsc.org

The prevailing mechanistic model suggests that the MPAA ligand coordinates to the palladium(II) center in a bidentate κ²-(N,O) fashion. rsc.orgnih.gov This coordination mode is believed to create a rigid and well-defined chiral environment around the metal center. rsc.orgnih.gov This rigid structure is crucial for effectively relaying the chirality from the stereocenter of the MPAA ligand to the prochiral C-H bond of the substrate during the concerted metalation-deprotonation (CMD) transition state. rsc.orgnih.gov

The enantioselectivity of the reaction is controlled by the precise geometrical constraints imposed by the ligand-substrate complex. acs.org This can be influenced by steric congestion around the substrate, which dictates the favored pathway of approach, or by cooperative geometric constraints between the ligand and the substrate that lock the complex into a specific conformation leading to the major enantiomer. acs.orgnih.gov The distal side chain of the MPAA ligand plays a crucial role in establishing this diastereotopicity, demonstrating that stereochemical information can be effectively transmitted over a distance within the catalytic complex. nih.gov The MPAA ligand not only acts as an auxiliary component to stabilize the active catalyst but also serves as a proton acceptor during C-H bond deprotonation, further highlighting its multifaceted role in the catalytic cycle. acs.org

Enantioselective C H Functionalization Mediated by Shi Yu Mpaa Ligands

Principles of Enantioselectivity in MPAA-Catalyzed C-H Activation

The remarkable success of MPAA ligands in mediating enantioselective C-H functionalization stems from their unique bifunctional nature. These ligands typically consist of an N-protected amino acid backbone, where the protecting group (e.g., acyl) and the amino acid carboxylate moiety coordinate to the palladium center. This bidentate coordination creates a chiral environment around the metal catalyst, which is crucial for inducing stereoselectivity. nih.govsnnu.edu.cnescholarship.orgrsc.org

Mechanistic studies, supported by experimental and computational data, reveal that MPAA ligands play a dual role. Firstly, they modulate the electronic and steric properties of the palladium catalyst, influencing its reactivity and selectivity. Secondly, and perhaps more importantly, the N-acyl group of the MPAA ligand often acts as an internal base, actively participating in the C-H bond cleavage step through a concerted metalation-deprotonation (CMD) pathway. nih.govescholarship.orgrsc.org This participation lowers the activation barrier for C-H cleavage and allows the chiral framework of the ligand to dictate the stereochemical outcome of the reaction. nih.govescholarship.orgrsc.org The specific stereochemistry of the amino acid backbone directly translates into the enantioselectivity observed in the product. snnu.edu.cnmdpi.com Furthermore, MPAA ligands have been shown to accelerate catalytic turnover significantly, sometimes enabling reactions at substoichiometric ligand-to-metal ratios, a phenomenon known as ligand-accelerated catalysis. nih.govnih.gov Recent investigations have also pointed to the involvement of di-palladium complexes bridged by MPAA ligands, where secondary sphere hydrogen bonding interactions may contribute to enantioselectivity. chemrxiv.org

Desymmetrization of Prochiral Substrates via C-H Activation

One of the most powerful applications of MPAA-ligated palladium catalysts is the desymmetrization of prochiral substrates. This strategy involves transforming a molecule that possesses symmetry elements into a chiral product by selectively functionalizing one of a pair of enantiotopic C-H bonds. This approach offers a direct route to enantiomerically enriched compounds from readily available achiral starting materials.

Yu and coworkers pioneered the use of the Pd(II)/MPAA system for the desymmetrization of prochiral substrates, demonstrating its efficacy in reactions involving both C(sp²)-H and C(sp³)-H bonds. mdpi.com For instance, the desymmetrization of diarylmethylamines via enantioselective C–H iodination using MPAA ligands has yielded chiral amine products with excellent enantioselectivities, particularly when ortho-substituted phenyl groups were present on the substrate. thieme-connect.comrsc.org Similarly, MPAA ligands have been successfully employed in the desymmetrization of methyl, cyclopropyl (B3062369), and cyclobutyl C–H bonds located on different carbon centers. escholarship.orgnih.gov A notable example involves the desymmetrization of a prochiral substrate (compound 7) with butylboronic acid, where Boc-l-leucine as the MPAA ligand afforded the product in 63% yield and 90% enantiomeric excess (ee). mdpi.com

Table 1: Desymmetrization of Prochiral Substrates using MPAA Ligands

Substrate ClassReaction TypeMPAA Ligand ExampleTypical YieldTypical eeCitation
Prochiral C(sp²)-HIodinationBz-Leu-OHGoodExcellent thieme-connect.comrsc.org
Prochiral C(sp³)-HArylationBoc-l-leucine63%90% mdpi.com
Methyl/Cyclopropyl/Cyclobutyl C-HVariousVarious MPAAsModerateModerate escholarship.orgnih.gov

Kinetic Resolution Strategies in C-H Functionalization

Kinetic resolution (KR) offers an alternative strategy for accessing enantiomerically enriched compounds from racemic mixtures. In the context of C-H functionalization, KR exploits the difference in reaction rates between the two enantiomers of a racemic substrate with a chiral catalyst. MPAA-ligated palladium catalysts have proven highly effective in performing kinetic resolutions of C-H bonds. nih.govrsc.org

Yu's seminal work established MPAA-enabled Pd-catalyzed kinetic resolution of arene C–H bonds through alkenylation, arylation, and iodination. nih.govrsc.org More recently, a direct Pd(II)-catalyzed kinetic resolution of heteroaryl-enabled sulfoximines via ortho-C–H alkenylation or arylation has been developed. This methodology provides access to a wide range of enantiomerically enriched unreacted precursors and functionalized products with high enantioselectivities (up to >99% ee) and selectivity factors (s) exceeding 200. nih.govrsc.orgrsc.org The catalytic system leverages the coordination of the sulfoximine's directing group and the MPAA ligand to the palladium center, controlling the enantio-discriminating C(aryl)–H activation. nih.govrsc.org

Table 2: Kinetic Resolution of Racemic Substrates via MPAA-Catalyzed C-H Functionalization

Substrate ClassReaction TypeMPAA Ligand ExampleTypical YieldTypical eeSelectivity Factor (s)Citation
Arene C-HArylationVarious MPAAsGoodHighNot specified nih.govrsc.org
Arene C-HOlefinationVarious MPAAsGoodHighNot specified nih.govrsc.org
Heteroaryl SulfoximinesAlkenylationVarious MPAAsGood>99%>200 nih.govrsc.orgrsc.org
Heteroaryl SulfoximinesArylationVarious MPAAsGood>99%>200 nih.govrsc.orgrsc.org
Racemic BenzylaminesIodinationVarious MPAAsNot specifiedNot specifiedNot specified thieme-connect.com

Site-Selectivity and Regioselectivity in C-H Activation

Beyond enantioselectivity, controlling the site and regioselectivity of C-H activation is paramount. MPAA ligands, in conjunction with palladium catalysts, have demonstrated remarkable control over which C-H bond is activated on a molecule, enabling functionalization at specific positions.

C(sp²)-H Functionalization

The functionalization of aromatic and heteroaromatic C(sp²)-H bonds is a cornerstone of C-H activation chemistry. MPAA ligands have been instrumental in developing enantioselective variants of these reactions. For example, MPAA ligands have been shown to promote the C(sp²)-H olefination of phenylacetic acids and diphenylacetic acids. nih.govrsc.org In the olefination of diphenylacetic acids, Boc-L-isoleucine as the chiral ligand achieved 73% yield and 97% ee. rsc.org Carboxylate-directed enantioselective C(sp²)-H olefination has also been successfully achieved using MPAA ligands like Boc-Ile-OH. snnu.edu.cn Furthermore, MPAA ligands have been employed in enantioselective C(sp²)-H iodination of benzylic amines via kinetic resolution. snnu.edu.cn The Pd(II)/MPAA system has also been utilized for enantioselective C(sp²)-H activation and subsequent coupling with organoboron reagents and for oxidation reactions. nih.gov

Table 3: C(sp²)-H Functionalization Mediated by MPAA Ligands

Substrate ClassReaction TypeMPAA Ligand ExampleCoupling PartnerTypical YieldTypical eeCitation
Phenylacetic AcidsOlefinationFormyl-Gly-OHAlkeneNot specifiedNot specified rsc.org
Diphenylacetic AcidsOlefinationBoc-L-isoleucineAlkene73%97% rsc.org
Benzylic AminesIodinationBoc-Thr(Bz)-OHIodinating AgentNot specifiedNot specified snnu.edu.cn
Aromatic C-HArylationVarious MPAAsArylboron ReagentsNot specifiedHigh nih.gov
Aromatic C-HOxidationVarious MPAAsOxidantNot specifiedHigh nih.gov

C(sp³)-H Functionalization

The activation of aliphatic C(sp³)-H bonds, which are generally less reactive than C(sp²)-H bonds, presents a greater challenge. MPAA ligands have significantly advanced this area, enabling enantioselective functionalization of various aliphatic C-H bonds. The first intermolecular examples of methyl C–H bond alkylation using MPAA ligands yielded moderate results (38% yield, 37% ee). acs.org Subsequent work has focused on more challenging C(sp³)-H bonds, including those in cyclopropanes and cyclobutanes. MPAA ligands have been successfully employed in the cross-coupling of cyclopropane (B1198618) C–H bonds with arylboron reagents and in the functionalization of cyclopropylmethylamines and cyclopropanecarboxylic acids. snnu.edu.cnnih.gov

A notable achievement is the Pd(II)-catalyzed enantioselective arylation of cyclopropyl C–H bonds in cyclopropylmethylamines using a chiral MPAA ligand, which delivered products in up to 99% yield and 99.5% ee. nih.gov Furthermore, MPAA ligands have been used for the Pd(II)-catalyzed coupling of γ-C(sp³)-H bonds in triflyl-protected amines with arylboron reagents, demonstrating their utility in functionalizing unactivated aliphatic C-H bonds. nih.gov The desymmetrization of methyl, cyclopropyl, and cyclobutyl C–H bonds has also been achieved using MPAA ligands. escholarship.orgnih.gov

Table 4: C(sp³)-H Functionalization Mediated by MPAA Ligands

Substrate ClassC-H Bond TypeReaction TypeMPAA Ligand ExampleCoupling PartnerTypical YieldTypical eeCitation
Methyl C-H bondsC(sp³)-HAlkylationVarious MPAAsAlkylating Agent38%37% acs.org
CyclopropanesC(sp³)-HArylationVarious MPAAsArylboron ReagentsNot specifiedHigh snnu.edu.cn
CyclopropylmethylaminesC(sp³)-HArylationChiral MPAAAryl IodidesUp to 99%Up to 99.5% nih.gov
Triflyl-protected Aminesγ-C(sp³)-HArylationMPAAArylboron ReagentsNot specifiedNot specified nih.gov
Cyclopropyl/Cyclobutyl Amidesβ-C(sp³)-HArylationMPAO LigandArylboron ReagentsNot specifiedHigh nih.gov

Remote C-H Activation (e.g., meta-, gamma-positions)

Activating C-H bonds that are located at remote positions (e.g., meta or gamma) from a directing group is particularly challenging due to the increased difficulty in forming the necessary metallacyclic intermediates. MPAA ligands, often in conjunction with directing templates or specific substrate designs, have enabled advances in remote C-H functionalization. nih.govescholarship.orgacs.org

The use of directing templates has been crucial for achieving site-selectivity in remote C-H activation, guiding the palladium catalyst to activate specific distal C-H bonds. nih.govacs.org MPAA ligands, such as N-trifluoromethylacetyl glycine (B1666218), have been found to be optimal for meta-C–H iodination in certain substrates. acs.org Furthermore, MPAA ligands have been employed in atroposelective remote meta-C–H functionalization using a racemic transient mediator, achieving high selectivity factors. acs.org The activation of γ-C(sp³)-H bonds in alkyl amines, which can be considered a form of remote C-H activation, has also been achieved using MPAA ligands. nih.govrsc.org For instance, a ligand-enabled enantio- and site-selective arylation of γ-C(sp³)-H bonds in 2-(2-phenylpropyl)pyridine derivatives was accomplished using an MPAA ligand. rsc.org

Table 5: Remote C-H Functionalization Mediated by MPAA Ligands

Substrate ClassPosition ActivatedReaction TypeMPAA Ligand ExampleTypical YieldTypical eeSelectivity Factor (s)Citation
Phenylacetic AcidsmetaOlefinationModified MPAANot specifiedNot specifiedNot specified rsc.org
2-(2-phenylpropyl)pyridine derivativesγ-C(sp³)-HArylationMPAA (e.g., L-pyroglutamic acid)GoodHighNot specified rsc.org
Biaryl SystemsmetaOlefinationChiral MPAANot specifiedHighUp to 458 acs.org
Benzoic AcidsmetaIodinationN-trifluoromethylacetyl glycine62%Not specifiedNot specified acs.org

Compound List:

Shi-Yu MPAA Ligand (general class)

Boc-l-leucine

Boc-Ile-OH

Boc-Thr(Bz)-OH

N-Ac-Gly-OH

Formyl-Gly-OH

N-trifluoromethylacetyl glycine

L-pyroglutamic acid (L-pGlu)

MPAQ Ligand

MPAO Ligand

Synthetic Applications of Shi Yu Mpaa Ligands in Organic Chemistry

C–H Olefination Reactions

MPAA ligands have proven instrumental in facilitating C–H olefination reactions, allowing for the direct introduction of olefinic moieties into organic molecules with high efficiency and selectivity.

Of Phenylacetic Acid Derivatives

The ortho-C–H olefination of phenylacetic acid derivatives with unactivated alkenes has been significantly advanced through the use of MPAA ligands. These ligands not only enhance the reactivity of the palladium catalyst but also control the regioselectivity of the olefination process. Mechanistic studies suggest that MPAA ligands accelerate the crucial C–H cleavage step in these palladium-catalyzed transformations. doi.orgorgsyn.orgnih.gov

For instance, Pd(OAc)₂ catalyzed ortho-C–H olefination of phenylacetic acids with linear alkenes like 1-hexene, using MPAA ligands, has been successfully implemented. doi.orgnih.govrsc.org The choice of MPAA ligand can influence the positional selectivity when dealing with multiply substituted arenes. doi.org These reactions typically employ molecular oxygen as the terminal oxidant in conjunction with a copper co-catalyst, offering a practical advantage. nih.govrsc.org The scope of this methodology includes various functionalized aliphatic alkenes, leading to valuable β-alkylated styrene (B11656) derivatives. nih.govrsc.org

Table 1: Examples of MPAA-Ligand Mediated C–H Olefination of Phenylacetic Acid Derivatives

Substrate DerivativeOlefin PartnerCatalystLigand ExampleOxidant/Co-oxidantConditions (Solvent/Temp/Time)YieldCitation(s)
Phenylacetic acid1-hexenePd(OAc)₂MPAAO₂ / Cu(OAc)₂DCE / 100 °C / 12 h~77% nih.gov
Phenylacetic acid1-octenePd(OAc)₂MPAAO₂ / Cu(OAc)₂DCE / 100 °C / 12 h~77% nih.gov
Phenylacetic acidStyrenePd(OAc)₂MPAAO₂ / Cu(OAc)₂DCE / 100 °C / 12 h~70% nih.gov

Of Cyclopropanes and Cyclobutanes

MPAA-type ligands have also been crucial for the enantioselective functionalization of C(sp³)–H bonds in cyclic systems, including cyclopropanes and cyclobutanes. The Yu group pioneered the Pd(II)-catalyzed enantioselective C(sp³)–H olefination of cyclopropanes and cyclobutanes using tailor-made MPAA ligands. snnu.edu.cnnih.gov These methodologies allow for the desymmetrization of prochiral C–H bonds within these strained ring systems, leading to chiral products with high enantioselectivity. snnu.edu.cnnih.gov

For instance, the enantioselective arylation of cyclopropanecarboxylic acids and cyclobutanecarboxylic acids has been achieved using Pd(II) catalysis in the presence of MPAA or mono-protected aminoethyl amine (MPAAM) ligands. nih.govnih.govsci-hub.se These reactions typically employ arylboron reagents as coupling partners and yield chiral carboxylic acids with excellent enantiomeric excesses. nih.gov The development of MPAAM ligands, in particular, has improved the enantioselectivity for cyclobutane (B1203170) substrates. nih.govsci-hub.se

Table 2: Examples of MPAA-Ligand Mediated C–H Olefination of Cyclopropanes/Cyclobutanes

Substrate ClassCoupling PartnerCatalystLigand ExampleConditionsProduct TypeEnantioselectivity (ee)Citation(s)
Cyclopropanecarboxylic acidsArylboron reagentsPd(II)MPAAM (L5)Not specifiedChiral carboxylic acidsHigh sci-hub.se
Cyclobutanecarboxylic acidsArylboron reagentsPd(II)MPAA / MPAAMNot specifiedChiral carboxylic acidsHigh nih.gov
CyclopropanesAryl iodidesPd(II)MPAA (L27)Not specifiedOlefinated cyclopropanesHigh snnu.edu.cn

Hydroxyl-Directed C–H Olefination

MPAA ligands have also enabled hydroxyl-directed C–H olefination reactions, where the hydroxyl group, or more broadly the carboxylate moiety, acts as a directing group for ortho-olefination. doi.orgscripps.edu This strategy leverages the inherent directing ability of the carboxylic acid functionality, facilitated by the MPAA ligand, to achieve regioselective functionalization. doi.org

These protocols allow for the ortho-olefination of phenylacetic acids and related derivatives, utilizing the carboxylate as a chelating directing group. doi.orgscripps.edu The presence of the MPAA ligand is critical for achieving efficient C–H activation and subsequent olefination. doi.org

C–H Arylation Reactions

MPAA ligands are also central to the development of enantioselective C–H arylation methodologies, enabling the direct coupling of aryl groups to unactivated C–H bonds.

Of Free Carboxylic Acids

The direct enantioselective C(sp³)–H arylation of free carboxylic acids has been realized through palladium catalysis employing MPAA and MPAAM ligands. nih.govscripps.edu This approach bypasses the need for pre-functionalization or the installation and removal of temporary directing groups, offering a more atom- and step-economical route to chiral carboxylic acids. nih.govrsc.org

These reactions typically involve the coupling of free carboxylic acids with arylboron or vinyl boron reagents. nih.gov The MPAA and MPAAM ligands are crucial for achieving high enantioselectivity and controlling the stereochemistry at the arylated position. nih.gov Notably, these methods are compatible with both cyclopropanecarboxylic acids and cyclobutanecarboxylic acids, providing access to chiral cyclopropane (B1198618) and cyclobutane derivatives with chiral tertiary and quaternary stereocenters. nih.gov

Table 3: Examples of MPAA-Ligand Mediated C–H Arylation of Free Carboxylic Acids

Substrate ClassCoupling PartnerCatalystLigand ExampleConditions (Solvent/Temp/Time)Product TypeEnantioselectivity (ee)Citation(s)
Free Carboxylic AcidsArylboron reagentsPd(II)MPAA / MPAAMNot specifiedChiral carboxylic acidsHigh nih.gov
Cyclopropanecarboxylic acidsArylboron reagentsPd(II)MPAA / MPAAMNot specifiedChiral carboxylic acidsHigh nih.gov
Cyclobutanecarboxylic acidsArylboron reagentsPd(II)MPAA / MPAAMNot specifiedChiral carboxylic acidsHigh nih.gov

Of Alkyl Amines

MPAA ligands have also been successfully employed in the ligand-accelerated γ-C(sp³)–H arylation of aliphatic amines. scripps.edursc.org These reactions enable the direct functionalization of relatively inert C–H bonds in amines, using aryl boronic reagents as coupling partners. rsc.orgrsc.org

For instance, triflamide-protected amines have been arylated at the γ-position using palladium catalysis with specific MPAA ligands, such as Ac-D-tLeu-OH, which was identified as the optimal ligand for this transformation. rsc.org The scope of these reactions includes aliphatic amines with α or β-substituents. rsc.org Furthermore, enantioselective γ-C(sp³)–H activation of alkyl amines has been achieved via Pd(II)/Pd(0) catalysis utilizing MPAA ligands. rsc.org

Table 4: Examples of MPAA-Ligand Mediated C–H Arylation of Alkyl Amines

Substrate ClassCoupling PartnerCatalystLigand ExampleConditionsProduct TypeEnantioselectivity (ee)Citation(s)
Triflamide-protected aminesAryl boronic reagentsPd(II)Ac-D-tLeu-OHNot specifiedγ-arylated aminesNot specified rsc.org
Alkyl aminesAryl boronic reagentsPd(II)MPAAPd(II)/Pd(0) catalysisγ-arylated aminesNot specified rsc.org
Alkyl aminesAryl iodidesPd(II)MPAANot specifiedγ-arylated aminesNot specified rsc.org

Compound List

Mono-N-protected amino acid (MPAA) Ligands

Mono-protected aminoethyl amine (MPAAM) Ligands

Mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) Ligands

Phenylacetic acid derivatives

Hydrocinnamic acids

Cyclopropanecarboxylic acids

Cyclobutanecarboxylic acids

Aliphatic amines

Triflamide-protected amines

Arylboron reagents

Aryl iodides

Alkenes (e.g., 1-hexene, styrene, 1-octene)

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

Copper(II) acetate (Cu(OAc)₂)

Applications in the Total Synthesis of Complex Molecular Architectures

Synthesis of Heterocyclic Systems (e.g., Benzofuranones, Dihydrofurans)

Mono-N-protected amino acid (MPAA) ligands, notably pioneered and extensively studied by Jin-Quan Yu's research group, have emerged as critical tools in modern organic synthesis, particularly in the realm of palladium-catalyzed C–H functionalization. Their unique bifunctional nature, coordinating to palladium and facilitating C–H bond activation while imparting stereocontrol, has enabled efficient and enantioselective routes to various heterocyclic scaffolds. This section details the application of MPAA ligands in the synthesis of benzofuranones and dihydrofurans.

Synthesis of Benzofuranones via C–H Activation

A significant advancement facilitated by MPAA ligands is the enantioselective synthesis of chiral benzofuranones scripps.eduscripps.edunih.gov. This methodology typically employs palladium(II) catalysis to achieve C–H activation followed by an intramolecular C–O bond formation. Phenylacetic acid derivatives commonly serve as the starting materials for this cyclization reaction nih.gov. The MPAA ligands are integral to this process, acting as chiral auxiliaries that coordinate to the palladium center, thereby promoting the crucial C–H activation step and dictating the stereochemical outcome of the reaction wikipedia.orgnih.gov. Notably, research has demonstrated that specific MPAA ligands, such as Boc-Ile-OH, can lead to the formation of chiral benzofuranone products with high enantioselectivity, marking a key development in enantioselective C–H functionalization via Pd(II)/Pd(IV) catalytic cycles nih.gov.

Synthesis of Dihydrofurans via Sequential C–H Functionalization

MPAA ligands are also instrumental in the enantioselective construction of highly functionalized 2,3-dihydrofurans scripps.eduscripps.eduresearchgate.net. These syntheses often rely on sequential C–H functionalization strategies. A common pathway involves an initial C–H insertion step, sometimes catalyzed by rhodium, followed by a palladium-catalyzed C–H activation and subsequent C–O cyclization to construct the dihydrofuran ring system researchgate.net. The efficacy of MPAA ligands in promoting C–H activation and controlling stereochemistry is paramount for the successful synthesis of these complex heterocyclic structures wikipedia.orgnih.gov.

Heterocyclic SystemReaction TypeKey Methodology/CatalystTypical SubstratesRole of MPAA LigandReported OutcomesKey References
BenzofuranonesPd-catalyzed enantioselective C–H activation/C–O bond formationPd(II) catalyst, MPAA ligandPhenylacetic acid derivativesAccelerates C–H activation, imparts chirality, facilitates Pd(II)/Pd(IV) cycle nih.govwikipedia.orgnih.govChiral benzofuranones, high enantioselectivity scripps.eduscripps.edunih.gov scripps.eduscripps.edunih.gov
DihydrofuransSequential C–H functionalization (e.g., Rh-catalyzed C–H insertion followed by Pd-catalyzed C–H activation/C–O cyclization)Rh catalyst, Pd catalyst, MPAA ligandVarious (leading to functionalized dihydrofurans)Promotes C–H activation, controls stereochemistry wikipedia.orgnih.govHighly functionalized 2,3-dihydrofurans scripps.eduscripps.eduresearchgate.net scripps.eduscripps.eduresearchgate.net
Compound List

Mono-N-protected amino acid (MPAA) ligands

Palladium(II) (Pd(II))

Palladium(IV) (Pd(IV))

Benzofuranones

2,3-Dihydrofurans

Phenylacetic acid

Boc-Ile-OH (example MPAA ligand)

Advanced Research Methodologies and Computational Studies

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation and Stereoselectivity Prediction

Density Functional Theory (DFT) calculations have become a cornerstone in elucidating the mechanisms of palladium-catalyzed C-H activation reactions involving mono-N-protected amino acid (MPAA) ligands. nih.govnih.gov These computational studies have been crucial in understanding how MPAA ligands enhance reactivity and control selectivity. nih.gov DFT calculations have shown that the MPAA ligand can play a dual role: it stabilizes monomeric Palladium(II) complexes as a dianionic amidate and participates in the deprotonation of the C-H bond through its amidate oxygen, acting as an internal base. nih.gov This "internal base model" has been found to be lower in energy and consistent with experimentally observed meta-selectivity in certain C-H activation reactions. nih.gov

Furthermore, DFT studies have been employed to explain the significant differences in reactivity between five-membered and six-membered chelation in β-methylene C(sp³)–H activation reactions. nih.gov The calculations revealed that steric repulsions between the substrate's aryl group and the ligand's quinoline (B57606) group are responsible for the lower activity of the five-membered chelate. nih.gov In the context of dehydrogenative Heck reactions, DFT calculations have disclosed that the amino scaffold of the MPAA ligand can convert to an X-type ligand through N-H activation, which lowers the activation barrier for the C-H cleavage of substrates like pyridine (B92270). researchgate.net

The synergy between experimental work and DFT calculations has been pivotal. For instance, computational results have shown that the MPAA ligand stabilizes a Pd-Ag heterodimer before the C-H activation step, thereby lowering the energy barrier for coordination to the nitrile of a directing template. nih.gov This computational insight helps to explain the experimentally observed four-fold rate increase in reactions with the MPAA ligand compared to those without it. nih.gov DFT has also been instrumental in studying ligand exchange equilibria, demonstrating that the coordination of MPAA ligands in a dimeric palladium complex is thermodynamically favored over acetate (B1210297). nih.gov

Table 1: Calculated Thermodynamic Favorability of MPAA Ligand Coordination

Complex ΔGL (kcal mol-1) ΔHL (kcal mol-1)
6a -4.0 -6.5
6b -7.5 -7.7
6d -9.8 -11.0

This table illustrates the Gibbs free energy (ΔGL) and enthalpy (ΔHL) for the ligand exchange equilibrium, showing the favorability of MPAA coordination over acetate in different dimer complexes as determined by DFT calculations. nih.gov

Spectroscopic and Spectrometric Characterization of Catalytic Intermediates

The characterization of transient catalytic intermediates is crucial for a complete understanding of reaction mechanisms. Various spectroscopic and spectrometric techniques have been employed to identify and study the structures of palladium complexes with MPAA ligands.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of palladium-MPAA complexes in solution. Both ¹H and ¹³C NMR have been used to confirm the formation of complexes like Pd(dmba)(NAc-Gly). nih.gov In some cases, ¹⁹F NMR spectroscopy has been particularly useful for monitoring reactions involving fluorinated substrates. nih.gov For instance, it was used to observe the conversion of a Pd-carboxylate complex into a palladacycle, providing insights into the effect of the MPAA ligand on the rate of cyclometalation. nih.gov Diffusion-ordered spectroscopy (DOSY) NMR experiments have also been used to confirm the monomeric nature of certain palladium derivatives with MPAA ligands in solution. rsc.org A ¹H–¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) NMR experiment has been used to confirm the coordination of the amino acid's nitrogen to palladium and to unequivocally determine the stereochemistry of the complexes by showing the spatial proximity of the acetyl group's methyl substituent and the ortho-fluorine of a perfluoroaryl group. rsc.org

Mass spectrometry (MS) provides valuable information about the mass-to-charge ratio of ions in a sample, allowing for the identification of reaction intermediates and products. nih.govrsc.org In the study of MPAA-ligated palladium complexes, MS has been used alongside NMR and elemental analysis for characterization. rsc.org A combined Ion Mobility-Mass Spectrometry (IM-MS) and DFT study has been conducted on Pd(MPAA)-catalyzed enantioselective C-H activation. scripps.edu This powerful combination allows for the separation of ions based on their size and shape (ion mobility) in addition to their mass-to-charge ratio, providing detailed structural information about catalytic intermediates and how chirality is relayed through a rigid framework. scripps.edu

X-ray crystallography provides definitive, atomic-resolution three-dimensional structures of molecules in the solid state. This technique has been vital in confirming the coordination modes of MPAA ligands to palladium centers. While the κ²-(N,O) coordination of MPAA ligands to Pd(II) was initially proposed based on NMR data and analogy to other complexes, X-ray crystallography has provided direct evidence for different coordination modes. nih.gov For example, the solid-state structures of several MPAA complexes have been determined, revealing that they can exist as μ-carboxylato (MPAA) bridged dimers. rsc.org This finding was significant as it challenged the widely accepted view that the active catalysts are exclusively monomeric κ²-(N,O) Pd(II)-MPAA complexes. nih.gov

Table 2: Selected Bond Lengths from X-ray Crystallography Data

Complex Bond Bond Length (Å)
4 Pd–N(1) 2.018(3)
Pd–O(1) 2.002(3)
5 Pd–N(1) 2.104(3)
Pd–N(2) 2.104(3)
Pd–C(11) 1.994(3)
Pd–C(21) 1.994(3)

This table presents selected bond lengths for palladium complexes as determined by X-ray crystallography, providing precise structural information. rsc.org

Kinetic Studies and Reaction Profiling

Kinetic studies are essential for understanding reaction rates and the influence of different reaction components on the catalytic process. For reactions involving the Shi-Yu MPAA Ligand, kinetic experiments have provided crucial mechanistic insights. Studies have shown that the presence of an MPAA ligand can lead to a significant rate increase in C-H activation reactions. nih.gov For example, a 4-fold rate increase was observed in a specific reaction when an MPAA ligand was present. nih.gov

Kinetic profiling, where the reaction rate is monitored as a function of ligand concentration, has revealed interesting behavior. In one study of a catalytic arylation reaction, the rate increased rapidly at low loadings of the MPAA ligand, reaching a maximum at an MPAA:Pd ratio of 0.3–0.5. nih.govresearchgate.net Beyond this ratio, inhibition of the reaction was observed. nih.govresearchgate.net This suggests that the MPAA ligand can play a catalytic role, where a single ligand can activate multiple palladium centers through dynamic ligand exchange. nih.gov Palladacycle formation with certain substrates showed a 50–100-fold increase in rate with only 0.05 equivalents of MPAA relative to Pd(II). nih.gov These findings indicate that facile exchange between MPAAs and other anionic ligands coordinated to palladium is a key feature of these catalytic systems. nih.gov The kinetic isotope effect (KIE) has also been measured to probe the rate-determining step of reactions, with a low KIE value suggesting that C-H cleavage is not the rate-controlling step in some cases. researchgate.netrsc.org

Experimental-Computational Synergy in Catalyst and Ligand Design

The combination of experimental and computational approaches has proven to be a powerful strategy for the design and optimization of catalysts and ligands in palladium-catalyzed C-H functionalization. nih.gov The synergy between the experimental work of the Yu group and the computational studies of the Houk group is a prime example of this successful collaboration. nih.gov Computational predictions from DFT calculations can guide experimental design by providing hypotheses about reaction mechanisms and the origins of selectivity. nih.gov In turn, experimental results can validate and refine computational models.

This synergistic approach has been particularly fruitful in understanding the role of MPAA ligands. nih.gov For instance, computations in response to experimental observations have elucidated the internal base mechanism of MPAA-assisted remote C-H bond activation, where the dianionic amidate ligand participates in the deprotonation of a C-H bond. nih.gov This collaboration has also explained the dramatic differences in reactivity based on chelation ring size in β-methylene C(sp³)–H activation reactions. nih.gov In the context of C(sp³)–H lactonization, the combination of experimental and computational studies has been critical in showing that the reaction proceeds via a MPAA ligand-mediated Pd(II)/Pd(IV) oxidation by a peroxide-based oxidant, with the MPAA ligand acting as both a proton acceptor and donor. acs.org This detailed mechanistic understanding, achieved through the interplay of theory and experiment, is crucial for the rational design of new and improved catalysts and ligands for selective C-H functionalization. nih.govacs.org

Broader Impact, Challenges, and Future Directions

Significant Contribution to the Field of C-H Activation and Catalysis

The introduction of MPAA ligands by the Yu group in 2008 marked a significant milestone in palladium-catalyzed C-H functionalization reactions. nih.gov These ligands were shown to dramatically accelerate coupling reactions that involve a C-H activation step. nih.gov One of the key contributions of MPAA ligands is their ability to facilitate "ligand-accelerated catalysis," where the ligand not only enhances the rate of the reaction but can also support catalytic turnover at substoichiometric ligand-to-metal ratios. nih.govnih.govresearchgate.net This is a crucial feature for efficient and economical catalytic processes.

Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided insights into the role of the MPAA ligand in the C-H activation step. nih.govresearchgate.net The ligand is believed to actively participate in the C-H cleavage transition state, which is a departure from early studies that used simple palladium salts. scripps.edu The bifunctional nature of MPAA ligands, with both a coordinating carboxylate and an amide N-H group, is crucial for their activity. nih.govacs.org The amide group can act as a proton acceptor in the concerted metalation-deprotonation mechanism, facilitating the C-H bond cleavage. acs.orgacs.org

The impact of MPAA ligands is further highlighted by their successful application in achieving enantioselective C-H functionalization. nih.govscripps.edu By using chiral MPAA ligands, researchers have been able to induce asymmetry in catalytic C-H functionalization reactions with remarkable enantioselectivity (up to 99% ee) under mild conditions. scripps.edu This has opened up new avenues for the synthesis of chiral molecules, which are of great importance in the pharmaceutical and agrochemical industries. The development of an enantioselectivity model for Pd-catalyzed C-H functionalization mediated by MPAA ligands has further aided in the rational design of chiral ligands for specific applications. researchgate.net

The versatility of MPAA ligands is evident from their use in a wide array of C-H functionalization reactions, including arylation, olefination, and lactonization, on both C(sp²) and C(sp³) centers. nih.govacs.orgscripps.edu More than 50 other laboratories have successfully utilized the bifunctional MPAA ligand for developing various C-H activation reactions, as documented in over 121 publications. scripps.edu This widespread adoption underscores the significant and broad impact of the Shi-Yu MPAA ligand on the field of C-H activation and catalysis.

Potential for Sustainable Catalysis Development (e.g., with Earth-Abundant Metals)

The principles of ligand-accelerated catalysis demonstrated by MPAA ligands with palladium can potentially be extended to more sustainable catalytic systems employing earth-abundant metals. While much of the research with MPAA ligands has focused on palladium, a precious metal, the development of ligands that can enable similar reactivity with metals like copper, iron, nickel, and cobalt is a key goal for sustainable chemistry. nsf.govrsc.org Earth-abundant metals are more widely available and less costly than precious metals, making them attractive for large-scale industrial applications. nsf.govacs.org

The development of sustainable catalytic processes also involves the use of environmentally benign and practical oxidants. scripps.edu MPAA ligands have been shown to be compatible with oxidants such as molecular oxygen and peroxides, which are more sustainable alternatives to commonly used stoichiometric oxidants. scripps.eduscripps.edu For instance, the Yu group has developed a practical biomimetic C-H hydroxylation with molecular oxygen as the reagent, enabled by a new generation of bifunctional ligands. scripps.edu

The concept of leveraging ligand design to modulate the reactivity and selectivity of metal catalysts is a cornerstone of sustainable catalysis. nsf.gov The success of MPAA ligands in palladium catalysis provides a valuable blueprint for designing new ligand architectures for earth-abundant metals, aiming to achieve similar levels of efficiency and selectivity in C-H functionalization reactions. rsc.org

Current Challenges in Ligand Design for Broader Substrate Scope and Enhanced Selectivity

Despite the significant successes of MPAA ligands, challenges remain in expanding their applicability to a broader range of substrates and achieving even higher levels of selectivity. One of the primary challenges is overcoming the limitations imposed by the directing group, which is often required to position the C-H bond in proximity to the metal center. nih.gov While MPAA ligands have enabled the use of weakly coordinating directing groups, the development of ligand-controlled, non-directed C-H functionalization remains a significant hurdle. nih.govresearchgate.net

Another challenge lies in the rational design of ligands to control regioselectivity, particularly in substrates with multiple, electronically similar C-H bonds. scripps.edu While significant progress has been made in differentiating remote C-H bonds, achieving precise control over site-selectivity in complex molecules is still a formidable task. scripps.edu This requires a deep understanding of the subtle interplay between the ligand, substrate, and catalyst. acs.org

Furthermore, enhancing the enantioselectivity of C-H activation reactions for a wider variety of substrate classes is an ongoing area of research. researchgate.net While high enantioselectivities have been achieved for certain substrates, developing a general and predictable platform for asymmetric C-H functionalization is a key objective. This involves not only the design of new chiral ligands but also a more profound understanding of the mechanism of asymmetric induction. researchgate.net

The inherent complexity of targeting large protein pockets with small molecule ligands in drug discovery presents analogous challenges to those faced in ligand design for catalysis. nih.gov The need for ligands with specific physicochemical properties to achieve desired interactions and outcomes is a shared theme. nih.gov

Future Prospects for this compound Development and Diverse Catalytic Applications

The future for the development and application of Shi-Yu MPAA ligands and their derivatives appears promising, with several exciting avenues for exploration. A key area of future research will be the continued refinement of ligand structures to address the current challenges of substrate scope and selectivity. This will likely involve the synthesis of new generations of MPAA-type ligands with tailored steric and electronic properties. scripps.edu

The application of MPAA ligands in concert with earth-abundant metal catalysts is a particularly important future direction for sustainable chemistry. scripps.eduacs.org Developing iron, copper, or cobalt-based catalytic systems that can harness the power of ligand acceleration for C-H functionalization would be a major breakthrough. rsc.org

Furthermore, the integration of MPAA-ligated catalysts into more complex catalytic cascades and flow chemistry setups holds significant potential for streamlining synthetic processes. nih.gov Flow chemistry, in particular, offers advantages in terms of safety, scalability, and efficiency, and the development of robust and highly active catalysts is crucial for its successful implementation. nih.gov

The principles learned from the development of MPAA ligands can also be applied to the design of ligands for other types of catalytic transformations beyond C-H activation. The concept of using bifunctional ligands to actively participate in bond-breaking and bond-forming steps is a powerful strategy that can be translated to other areas of catalysis.

Finally, the continued investigation into the mechanistic details of MPAA-ligated palladium catalysis will provide a deeper understanding that can guide the rational design of future generations of ligands and catalysts. acs.orgacs.org This includes further experimental and computational studies to elucidate the precise roles of the ligand, substrate, and other reaction components in determining the outcome of the catalytic reaction. researchgate.net

Q & A

Basic Research Questions

Q. What are the key structural and functional characteristics of Shi-Yu MPAA Ligand that make it suitable for C-H activation reactions?

  • Methodological Answer : this compound contains a chiral amine-carboxylic acid framework, as indicated by its SMILES string O=C(O)[C@@H](NC(OC(CCC)(CCC)C(Cl)(Cl)Cl)=O)CC1=C(F)C=CC=C1F, which enables stereochemical control in metal coordination . Its fluorine-substituted aromatic ring enhances electron-withdrawing effects, stabilizing transition states during catalysis. Physical properties such as density (1.365 g/cm³) and storage requirements (2–8°C) suggest sensitivity to environmental conditions, necessitating inert atmosphere handling in experiments .

Q. How should researchers design experiments to synthesize and characterize this compound?

  • Methodological Answer : Synthesis protocols should prioritize enantiomeric purity via chiral auxiliary methods or asymmetric catalysis. Characterization requires:

  • NMR spectroscopy to confirm stereochemistry and functional groups.
  • HPLC with chiral columns to assess enantiomeric excess.
  • X-ray crystallography for absolute configuration determination .
  • Mass spectrometry to verify molecular weight (calculated from the formula in ).

Q. What are the critical parameters for optimizing reaction conditions when using this compound in C-H activation?

  • Methodological Answer : Key parameters include:

  • Temperature : Typically 80–120°C for Pd-catalyzed reactions.
  • Solvent polarity : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize Pd intermediates.
  • Catalyst loading : 5–10 mol% Pd(OAc)₂ with ligand-to-metal ratios of 1:1 to 2:1 for optimal turnover .
  • Additives : Silver salts (Ag₂CO₃) to scavenge halides and improve catalytic efficiency .

Advanced Research Questions

Q. How does this compound compare to other MPAA derivatives (e.g., Ac-Phe-OH) in enantioselective C-H functionalization?

  • Methodological Answer : Comparative studies should focus on:

  • Steric effects : Bulkier substituents in this compound may enhance stereoselectivity but reduce reaction rates.
  • Electronic effects : Fluorine atoms increase electron deficiency, accelerating oxidative addition steps in Pd catalysis.
  • Data Table :
LigandYield (%)Enantiomeric Excess (%)Substrate Scope
Shi-Yu MPAA85–9290–95Aryl, vinyl
Ac-Phe-OH70–8080–85Aryl only
  • Hypothetical data based on Pd-catalyzed reaction trends in .

Q. What strategies can resolve contradictions in reported catalytic efficiencies of this compound across substrates?

  • Methodological Answer : Contradictions often arise from substrate electronic/steric variations. Researchers should:

  • Perform kinetic isotope effect (KIE) studies to differentiate rate-determining steps.
  • Use DFT calculations to model transition states and identify electronic barriers.
  • Conduct systematic substrate screening with meta-/para-substituted arenes to isolate steric vs. electronic influences .

Q. How can mechanistic studies elucidate the role of this compound in suppressing undesired β-hydride elimination?

  • Methodological Answer :

  • In-situ monitoring : Use low-temperature NMR to detect Pd intermediates.
  • Isotopic labeling : Introduce deuterium at β-positions to track hydride transfer pathways.
  • Ligand modification : Synthesize analogs with varying steric bulk to correlate ligand structure with elimination suppression .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing enantioselectivity data in this compound studies?

  • Methodological Answer :

  • Multivariate regression to correlate ligand structure (e.g., substituent Hammett constants) with enantiomeric excess.
  • Principal Component Analysis (PCA) to identify dominant factors (e.g., solvent polarity, temperature) affecting yield and selectivity .

Q. How can researchers ensure reproducibility in this compound-based catalysis?

  • Methodological Answer :

  • Detailed protocols : Specify Pd source, ligand purity (≥95% by HPLC), and solvent drying methods.
  • Open data sharing : Deposit raw NMR spectra, chromatograms, and crystallographic data in repositories like Zenodo or Figshare .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Ventilation : Use fume hoods due to potential release of toxic HCl during ligand decomposition.
  • Waste disposal : Neutralize acidic byproducts before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.